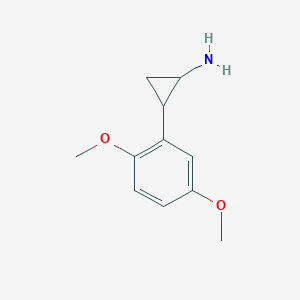![molecular formula C14H15NO2 B13593023 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine CAS No. 751464-67-2](/img/structure/B13593023.png)
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a naphthalene moiety through an ether linkage. The presence of the methoxy group on the naphthalene ring further adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine typically involves the reaction of 4-methoxy-1-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the naphthol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-1-naphthalenyl azetidine or 4-oxo-1-naphthalenyl azetidine.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalenyl azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Wirkmechanismus
The mechanism by which 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, further influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ceralifimod: A sphingosine-1-phosphate receptor agonist with a similar azetidine structure.
Manidipine: A calcium channel blocker with a naphthalene moiety.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is unique due to the combination of the azetidine ring and the methoxy-substituted naphthalene. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar structures.
Eigenschaften
CAS-Nummer |
751464-67-2 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-(4-methoxynaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3 |
InChI-Schlüssel |
PRHJTVIWVBHLOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
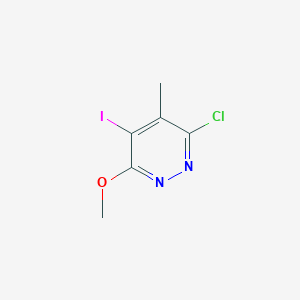
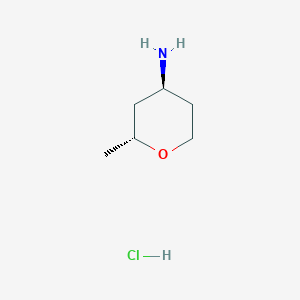
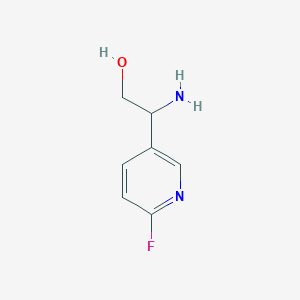
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

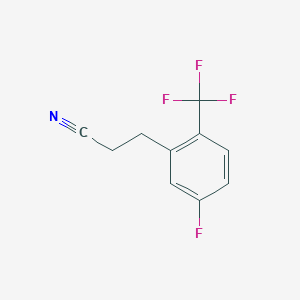
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
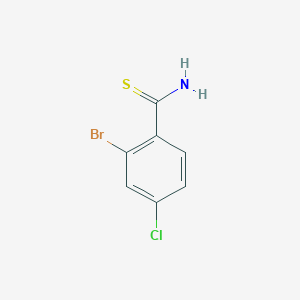

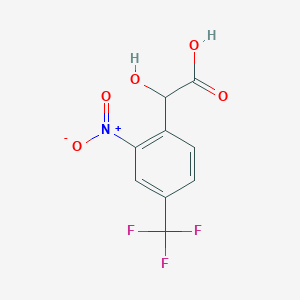
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
